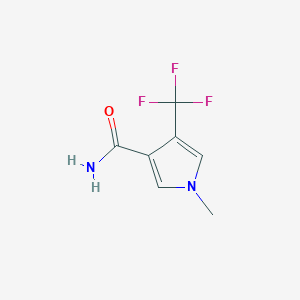

![molecular formula C11H7ClF3N5S B2884520 2-[3-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)-1H-1,2,4-triazol-5-yl]acetonitrile CAS No. 306976-87-4](/img/structure/B2884520.png)

2-[3-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)-1H-1,2,4-triazol-5-yl]acetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

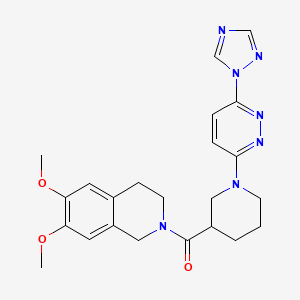

This compound is a complex organic molecule that contains several functional groups, including a pyridine ring, a trifluoromethyl group, a sulfanyl group, and a triazole ring .

Synthesis Analysis

The synthesis of similar compounds often involves the use of trifluoromethylpyridines as key structural motifs . Trifluoromethylpyridines and their derivatives are used in the agrochemical and pharmaceutical industries . The synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine, a related compound, has been reported .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyridine ring, a trifluoromethyl group, a sulfanyl group, and a triazole ring . The presence of these functional groups can significantly influence the compound’s physical and chemical properties.Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 2-fluoro-3-chloro-5-(trifluoromethyl)pyridine, are as follows: It has a density of 1.5±0.1 g/cm³, a boiling point of 155.2±35.0 °C at 760 mmHg, and a flash point of 47.7±25.9 °C .Applications De Recherche Scientifique

Fluorination Techniques

Research has shown that fluorination techniques, such as those using N-F reagents like Selectfluor®, can be applied in various chemical compounds, including those with acetonitrile. This method is effective for substrates with neutral or activating substituents and requires different solvents and temperatures based on the substituents present (Stephens & Blake, 2004).

Crystal Structure Analysis

In crystallography, the structure of certain compounds like herbicides (e.g., flumetsulam) as acetonitrile solvates has been studied. This analysis offers insights into the molecular configuration and binding patterns within the compound, which can be pivotal in understanding its chemical behavior (Hu, Chen, Liu, & Yang, 2005).

Electrochemical Applications

In electrochemistry, acetonitrile plays a role as a solvent in the electrocatalytic reduction of CO2. Studies show that certain complex reactions proceed more rapidly in acetonitrile compared to other solvents. This finding is crucial for developing efficient CO2 reduction strategies (Nganga et al., 2017).

Chemical Interactions

The interaction of acetonitrile with other chemicals, such as trifluoromethanesulfonic acid, has been a subject of study. This research offers valuable data on the formation of various compounds and cations, which is significant for understanding chemical reactions and synthesis processes (Salnikov, Genaev, Vasiliev, & Shubin, 2012).

Orientations Futures

Propriétés

IUPAC Name |

2-[5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylmethyl]-1H-1,2,4-triazol-3-yl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClF3N5S/c12-7-3-6(11(13,14)15)4-17-10(7)21-5-9-18-8(1-2-16)19-20-9/h3-4H,1,5H2,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXGTYFVXRVNTJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)SCC2=NC(=NN2)CC#N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClF3N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

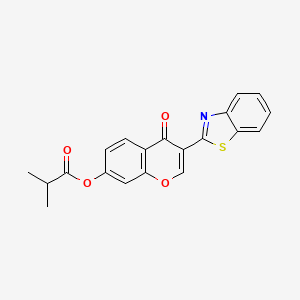

![N-[2-(benzylsulfanyl)ethyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2884438.png)

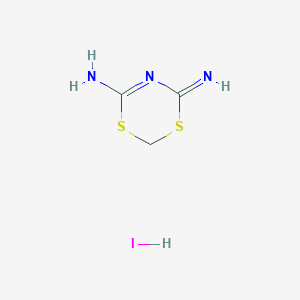

![1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone](/img/structure/B2884439.png)

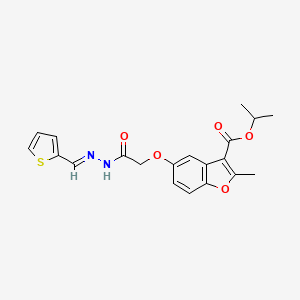

![Methyl 5-ethyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2884440.png)

![N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide](/img/structure/B2884444.png)

![1-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-3-propan-2-ylurea](/img/structure/B2884447.png)

![N-(4-bromophenyl)-2-[4-(4-ethylphenyl)piperazin-1-yl]acetamide](/img/structure/B2884449.png)

![1-[3-(3-Fluoro-4-methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2884453.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2884455.png)

![3-(3-(4-fluorophenoxy)phenyl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propan-1-one](/img/structure/B2884460.png)